molecular formula C14H16N6O2 B2495279 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034615-87-5

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No. B2495279
M. Wt: 300.322
InChI Key: OPVKMFYTBRLXLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves condensation reactions, heterocyclization, and specific modifications to introduce various functional groups. For instance, the synthesis of a novel pyrimidine derivative was achieved through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one, characterized by X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized using techniques such as X-ray single-crystal diffraction (XRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). These methods allow for the determination of geometrical parameters, providing insights into the molecular conformation and electronic structure of the compounds. The Hirshfeld surface analysis and electronic properties have been explored through density functional theory (DFT) calculations, offering a detailed understanding of intermolecular interactions (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidine derivatives engage in various chemical reactions, including cyclization, esterification, and interaction with different reagents to yield a wide range of functionalized compounds. These reactions are pivotal for modifying the chemical structure and introducing new pharmacophoric elements. The versatility in chemical reactivity underscores the synthetic utility of triazolopyrimidine scaffolds in constructing complex molecules (Kislyi et al., 2003).

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and structural characterization of compounds containing the [1,2,4]triazolo[1,5-a]pyrimidin-6-yl motif and its derivatives. For instance, novel N-arylpyrazole-containing enaminones have been synthesized as intermediates for further reactions to afford substituted pyridine derivatives and [1,2,4]triazolo[4,3-a]pyrimidines. These synthetic pathways highlight the versatility of enaminones in the construction of complex heterocyclic systems with potential biological activities (Riyadh, 2011). Additionally, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative featuring the [1,2,4]triazolo[1,5-a]pyrimidine ring, characterized by X-ray diffraction and spectroscopic techniques, underscoring the interest in detailed structural elucidation of such compounds (Lahmidi et al., 2019).

Biological Activities

The triazolopyrimidine scaffold is a focal point in the development of compounds with promising biological activities. For example, some synthesized pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, indicating the potential therapeutic applications of these compounds. The structure-activity relationship (SAR) studies of these compounds offer insights into their mechanism of action and lay the groundwork for further optimization as potential drugs (Rahmouni et al., 2016). Another study by Gilava et al. (2020) synthesized [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the broad spectrum of biological applications of these compounds (Gilava et al., 2020).

Supramolecular Chemistry

The [1,2,4]triazolopyrimidine core is also of interest in the field of supramolecular chemistry. Fonari et al. (2004) investigated novel pyrimidine derivatives for their ability to form hydrogen-bonded supramolecular assemblies, demonstrating the utility of these compounds in constructing complex molecular architectures with potential applications in material science and nanotechnology (Fonari et al., 2004).

Future Directions

The future directions for the research and development of this compound could involve further exploration of its potential applications, particularly in the field of anticancer drug development . The design and synthesis of novel derivatives of this compound could also be a promising area of future research .

properties

IUPAC Name

3,5-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-9-12(10(2)22-19-9)13(21)15-5-3-4-11-6-16-14-17-8-18-20(14)7-11/h6-8H,3-5H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVKMFYTBRLXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide

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